3-Fluoro-2-(methoxymethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

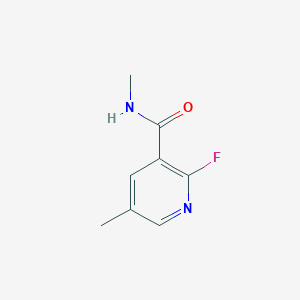

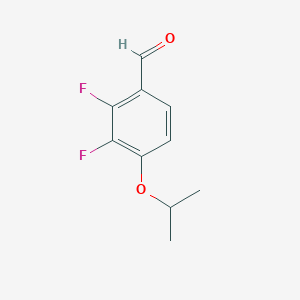

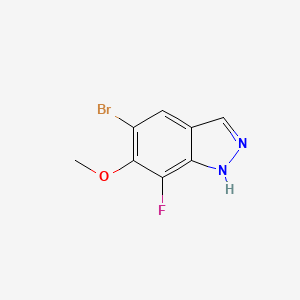

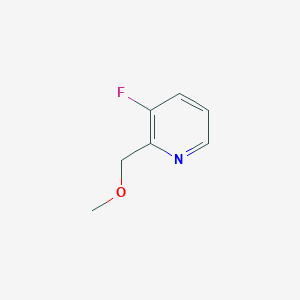

3-Fluoro-2-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . This compound is typically stored at temperatures between 2-8°C and is available in liquid form .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-2-(methoxymethyl)pyridine, is a topic of interest in the field of organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-(methoxymethyl)pyridine consists of a pyridine ring with a fluorine atom and a methoxymethyl group attached . The InChI code for this compound is 1S/C7H8FNO/c1-10-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

3-Fluoro-2-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 141.15 . The compound is typically stored at temperatures between 2-8°C .Safety and Hazards

The safety information for 3-Fluoro-2-(methoxymethyl)pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the use of fluorinated pyridines, such as 3-Fluoro-2-(methoxymethyl)pyridine, are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

3-Fluoro-2-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-Fluoro-2-(methoxymethyl)pyridine interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Fluoro-2-(methoxymethyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its physical properties such as density, boiling point, and molecular weight, as well as its storage temperature, may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 3-Fluoro-2-(methoxymethyl)pyridine is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of 3-Fluoro-2-(methoxymethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can significantly affect the efficacy and stability of the compound .

: Selection of boron reagents for Suzuki–Miyaura coupling : 3-Fluoro-2-(methoxymethyl)pyridine | 2404734-45-6 - MilliporeSigma

Propriétés

IUPAC Name |

3-fluoro-2-(methoxymethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVINSKFRFNQEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(methoxymethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.